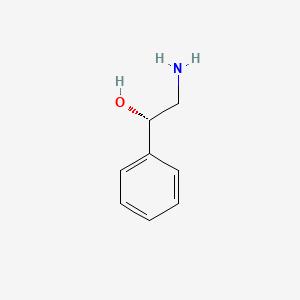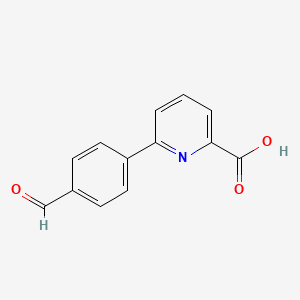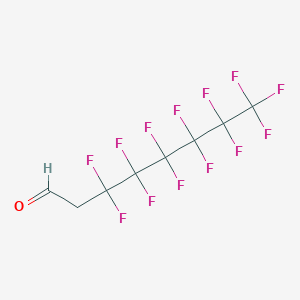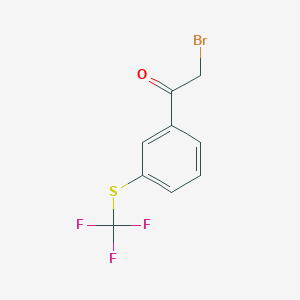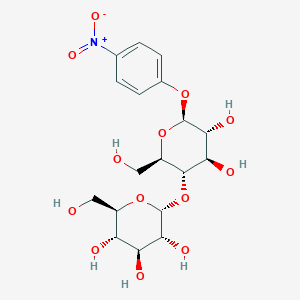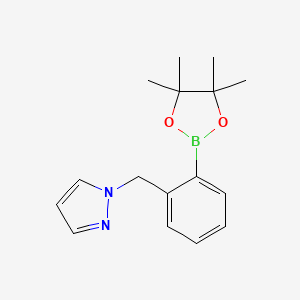
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole
Descripción general
Descripción
1-Benzylpyrazole-4-boronic acid pinacol ester, also known as 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrazole, is an organic compound with the empirical formula C16H21BN2O2 . It is a boronic acid pinacol ester, which are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a benzyl group and a boronic acid pinacol ester group . The boronic acid pinacol ester group consists of a boron atom bonded to two oxygen atoms and two carbon atoms, forming a 1,3,2-dioxaborolane ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 284.16 . The compound is air-sensitive and should be stored under inert gas .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Characterization
This compound is utilized in the synthesis of organic intermediates, particularly for compounds that include both pyrazole heterocycle and borate functional groups. It is synthesized through nucleophilic substitution reactions and confirmed via spectroscopic methods like FTIR, NMR, and MS. Single crystals are determined by X-ray diffraction, and molecular structures are calculated using Density Functional Theory (DFT). These studies provide insights into the molecular structure, crystallography, and conformational analysis of the compound (Yang et al., 2021).
Advanced Characterization Techniques
Further research involves comprehensive characterization using techniques like FT-IR, 1H NMR, 13C NMR, and MS spectroscopies. These methodologies allow for the detailed understanding of the molecular structure and confirmation of the synthesized compound's identity (Liao et al., 2022).
Molecular Structure and Properties
Molecular Electrostatic Potential and Frontier Molecular Orbitals
These studies are crucial for understanding the molecular structure characteristics and molecular conformations. They provide insights into the electronic properties and reactive sites of the molecules, which are essential for further applications in various fields (Yang et al., 2021).
Conformational Analysis
By using DFT calculations and comparing them with X-ray diffraction values, researchers can understand the molecular structure optimized by DFT and how it corresponds with the crystal structure determined by single crystal X-ray diffraction. This is significant in predicting and understanding the behavior of the compound in different environments (Huang et al., 2021).
Applications in Biological and Chemical Fields
Intermediate in Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its synthesis and structural confirmation are crucial steps in the development of these biologically relevant substances (Kong et al., 2016).
Inhibitory Activities and Potential Therapeutic Applications
Some derivatives of the compound show inhibitory activities on certain enzymes, suggesting potential therapeutic applications. These properties are crucial for the development of new drugs and treatments (Kucukoglu et al., 2016).
Safety and Hazards
Direcciones Futuras
Boronic acid compounds, such as 1-Benzylpyrazole-4-boronic acid pinacol ester, have a wide range of applications in pharmacy and biology . They can be used as enzyme inhibitors or specific ligand drugs, and they also have potential applications in the treatment of tumors and microbial infections . Furthermore, boronic acid compounds can be used as fluorescent probes for identifying various substances . These potential applications suggest several future directions for research and development involving this compound.
Mecanismo De Acción
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, often act as lewis acids, forming reversible covalent bonds with substances that can donate a pair of electrons .
Biochemical Pathways
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a type of palladium-catalyzed carbon-carbon bond-forming reaction, in organic synthesis .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane, and it’s stable under normal conditions but may hydrolyze in a humid environment .
Result of Action
As a reagent or catalyst in organic synthesis, it can facilitate the formation of carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s stable under normal conditions but may hydrolyze in a humid environment . Therefore, it should be stored in a dry, cool place, away from moisture .
Propiedades
IUPAC Name |
1-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-9-6-5-8-13(14)12-19-11-7-10-18-19/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPGDBNOVBQKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


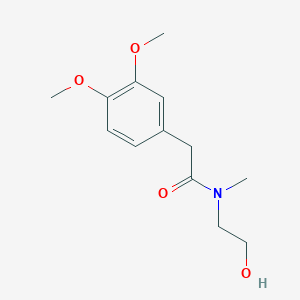
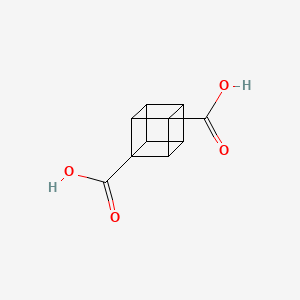
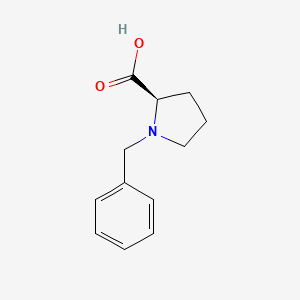
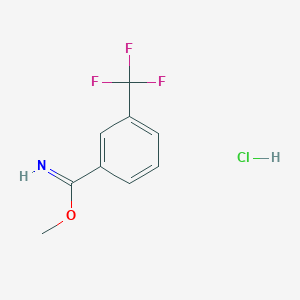
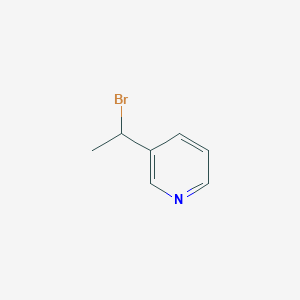

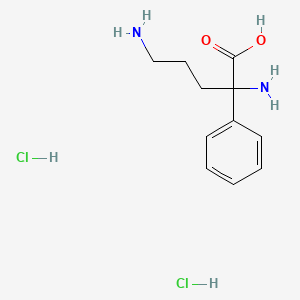
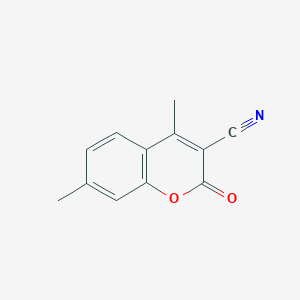
![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)
